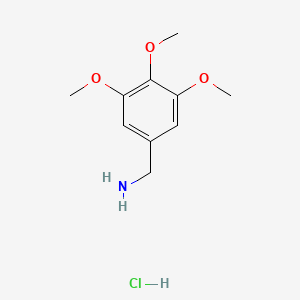
3,4,5-Trimethoxybenzylamine hydrochloride
Übersicht
Beschreibung
3,4,5-Trimethoxybenzylamine hydrochloride is an organic compound with the molecular formula C10H15NO3·HCl. It is a derivative of benzylamine, where the benzene ring is substituted with three methoxy groups at the 3, 4, and 5 positions. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4,5-Trimethoxybenzylamine hydrochloride can be synthesized through the nitration of 3,4,5-trimethoxytoluene followed by reduction and subsequent amination. The general steps are as follows:
Nitration: 3,4,5-Trimethoxytoluene is dissolved in sulfuric acid, and concentrated nitric acid is added dropwise. The reaction mixture is then cooled to precipitate the nitro compound.
Reduction: The nitro compound is reduced using zinc powder and ammonium formate in the presence of a solvent like N,N-dimethylformamide to yield the corresponding amine.
Amination: The amine is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps to ensure high purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trimethoxybenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: It undergoes nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc powder and ammonium formate are commonly used for reduction.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 3,4,5-Trimethoxybenzaldehyde or 3,4,5-Trimethoxybenzoic acid.
Reduction: Simpler amines such as 3,4,5-Trimethoxybenzylamine.
Substitution: Various substituted benzylamines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethoxybenzylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and dyestuffs.
Wirkmechanismus
The mechanism of action of 3,4,5-Trimethoxybenzylamine hydrochloride involves its interaction with various molecular targets. The methoxy groups on the benzene ring enhance its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxybenzylamine: Lacks one methoxy group compared to 3,4,5-Trimethoxybenzylamine hydrochloride.
3,4,5-Trimethoxybenzyl alcohol: Contains a hydroxyl group instead of an amine group.
3,4,5-Trimethoxybenzoic acid: Contains a carboxyl group instead of an amine group.
Uniqueness
This compound is unique due to the presence of three methoxy groups, which significantly influence its chemical reactivity and biological interactions. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Eigenschaften
IUPAC Name |
(3,4,5-trimethoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3;/h4-5H,6,11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJURLSEYALRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


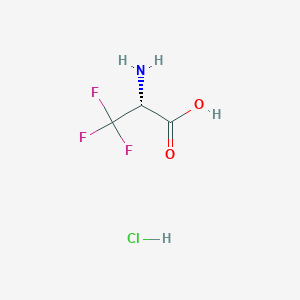
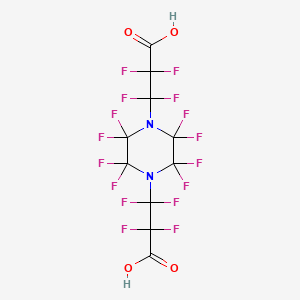
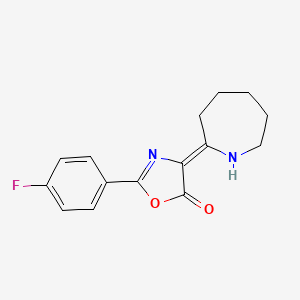
![2-(1-{[(4-Fluorophenyl)carbamoyl]methyl}cyclohexyl)acetic acid](/img/structure/B7806135.png)
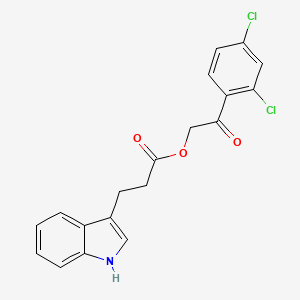
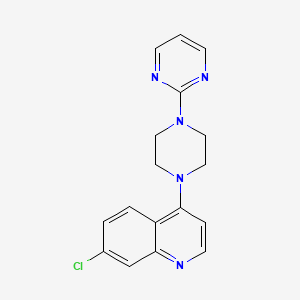
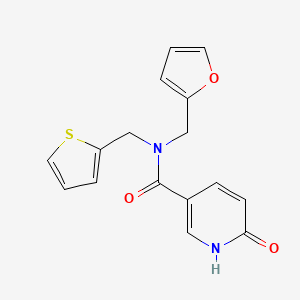
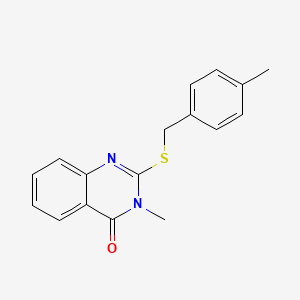
![sodium;2-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B7806159.png)


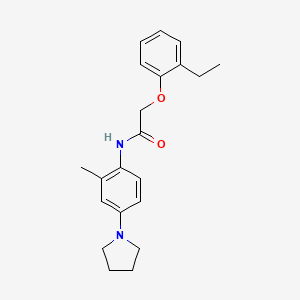
![4-[(4-Bromophenyl)methoxy]quinazoline](/img/structure/B7806201.png)
![(2E,5E)-2,5-bis[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B7806203.png)
